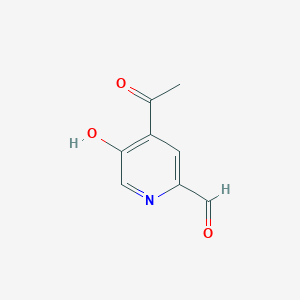
N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3-phenylprop-2-enyl group, along with a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Chlorophenyl Group: The piperazine core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorophenyl group.
Introduction of 3-Phenylprop-2-enyl Group: The resulting intermediate is further reacted with cinnamyl chloride in the presence of a base to introduce the 3-phenylprop-2-enyl group.
Formation of Carboxamide Group: Finally, the compound is treated with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide functional group.
Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the 3-phenylprop-2-enyl group.
4-(3-phenylprop-2-enyl)piperazine-1-carboxamide: Lacks the 4-chlorophenyl group.
N-(4-methylphenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide: Substitutes the 4-chlorophenyl group with a 4-methylphenyl group.
Uniqueness: N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and 3-phenylprop-2-enyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H22ClN3O |
|---|---|
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25) |
Clave InChI |
MJJSXOJHTIYOCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















